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Compound of Interest

Compound Name: 3-Bromo-4,5-difluorobenzaldehyde

Cat. No.: B1446559 Get Quote

This guide provides a comprehensive technical overview of 3-bromo-4,5-
difluorobenzaldehyde, a halogenated aromatic aldehyde of significant interest to researchers

and professionals in drug discovery and fine chemical synthesis. While specific experimental

data for this particular isomer is not abundant in publicly accessible literature, this document

synthesizes available information and provides expert insights based on the reactivity of

analogous compounds.

Core Molecular Attributes
3-Bromo-4,5-difluorobenzaldehyde is a substituted benzaldehyde with the molecular formula

C₇H₃BrF₂O. Its chemical structure is characterized by a benzene ring functionalized with a

bromine atom, two fluorine atoms, and an aldehyde group.

Physicochemical Properties
The following table summarizes the key molecular and physical properties of 3-bromo-4,5-
difluorobenzaldehyde.
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Property Value Source

Molecular Formula C₇H₃BrF₂O --INVALID-LINK--[1]

Molecular Weight 221.00 g/mol --INVALID-LINK--[1]

CAS Number 1143502-70-8 N/A

Appearance
Likely a solid at room

temperature

Inferred from similar

compounds

Solubility
Expected to be soluble in

common organic solvents

Inferred from similar

compounds

Synthesis Strategies: A Prospective Approach
A definitive, peer-reviewed synthesis protocol for 3-bromo-4,5-difluorobenzaldehyde is not

readily available. However, based on established synthetic routes for structurally similar

compounds, a plausible approach would be the bromination of 3,4-difluorobenzaldehyde. The

electron-donating effect of the aldehyde group (meta-directing) and the ortho, para-directing

nature of the fluorine atoms would likely result in a mixture of isomers, requiring careful

purification.

An alternative and potentially more regioselective strategy could involve a Sandmeyer-type

reaction starting from a corresponding aniline derivative. This multi-step process would offer

greater control over the final substitution pattern.

Hypothetical Synthesis Workflow
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Hypothetical Synthesis of 3-Bromo-4,5-difluorobenzaldehyde
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3-Bromo-4,5-difluorobenzaldehyde

Isolated Product

Click to download full resolution via product page

Caption: A plausible synthetic route to 3-bromo-4,5-difluorobenzaldehyde.

Chemical Reactivity and Applications in Drug
Discovery
The trifunctional nature of 3-bromo-4,5-difluorobenzaldehyde makes it a valuable building

block in medicinal chemistry. The aldehyde group, the aryl bromide, and the difluorinated ring

each offer distinct handles for molecular elaboration.

The Aldehyde Functionality
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The aldehyde group is a versatile functional group that can undergo a wide range of

transformations, including:

Reductive Amination: To introduce substituted amine moieties, a common strategy for

modulating the pharmacokinetic properties of drug candidates.

Wittig Reactions: For the formation of carbon-carbon double bonds, enabling the extension

of the molecular scaffold.

Grignard and Organolithium Additions: To create secondary alcohols, which can serve as

precursors for a variety of other functional groups.[2]

The Aryl Bromide: A Gateway to Cross-Coupling
The carbon-bromine bond is a key feature for participating in palladium-catalyzed cross-

coupling reactions. These reactions are fundamental in modern drug discovery for the

construction of complex molecular architectures.

Suzuki-Miyaura Coupling: The reaction of the aryl bromide with a boronic acid or ester allows

for the formation of a new carbon-carbon bond, typically to introduce another aryl or

heteroaryl group.[3][4][5][6] This is a widely used method for the synthesis of biaryl

compounds, a common motif in pharmacologically active molecules.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds,

providing access to a wide range of aniline derivatives.

Sonogashira Coupling: For the introduction of alkyne fragments, which can act as linkers or

be further functionalized.

Illustrative Suzuki-Miyaura Coupling Workflow
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Suzuki-Miyaura Coupling of 3-Bromo-4,5-difluorobenzaldehyde

3-Bromo-4,5-difluorobenzaldehyde
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Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The Influence of the Difluoro Substitution
The presence of two fluorine atoms on the aromatic ring significantly influences the molecule's

properties. Fluorine substitution is a common strategy in drug design to:

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative

metabolism, increasing the half-life of a drug.

Modulate Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can affect

its absorption, distribution, and ability to cross cell membranes.

Alter Acidity/Basicity: The electron-withdrawing nature of fluorine can impact the pKa of

nearby functional groups.

Safety and Handling
A specific Safety Data Sheet (SDS) for 3-bromo-4,5-difluorobenzaldehyde is not readily

available. However, based on the SDS for structurally related compounds such as 3-
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bromobenzaldehyde and other halogenated benzaldehydes, the following hazards should be

anticipated[7][8]:

Skin and Eye Irritation: Likely to cause skin and serious eye irritation.

Respiratory Irritation: May cause respiratory irritation.

Harmful if Swallowed: May be harmful if ingested.

Recommended Handling Precautions:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid inhalation of dust or vapors.

Wash hands thoroughly after handling.

Conclusion
3-Bromo-4,5-difluorobenzaldehyde represents a promising, albeit not extensively

characterized, building block for the synthesis of novel compounds in the pharmaceutical and

agrochemical industries. Its trifunctional nature provides a rich platform for chemical

diversification. While specific experimental protocols for its synthesis and reactions are yet to

be widely published, its reactivity can be confidently predicted based on the well-established

chemistry of its constituent functional groups. As with any chemical reagent, appropriate safety

precautions should be taken during its handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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